![molecular formula C16H22N2O2 B13918961 Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B13918961.png)
Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate is a compound that features a unique bicyclic structure. This compound is part of the family of tropane alkaloids, which are known for their wide array of biological activities. The structure of this compound includes a primary amine and a carbamate group, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method includes an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether, followed by an intramolecular oxidative Mannich cyclization . Another approach uses asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system.
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate undergoes various types of chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbamate group can be reduced to yield amines.
Substitution: The aromatic benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions include imines, nitriles, and substituted benzyl derivatives, which can be further utilized in various synthetic applications .
Applications De Recherche Scientifique
Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The primary amine group can form hydrogen bonds with active sites, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions modulate various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropane: Shares the bicyclic structure but lacks the carbamate group.
Cocaine: Contains a similar tropane skeleton but with different functional groups.
Atropine: Another tropane alkaloid with distinct pharmacological properties.
Uniqueness
Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate is unique due to its combination of a primary amine and a carbamate group, which provides versatility in chemical reactions and biological interactions. This makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C16H22N2O2 |
|---|---|
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
benzyl N-(8-amino-3-bicyclo[3.2.1]octanyl)carbamate |
InChI |
InChI=1S/C16H22N2O2/c17-15-12-6-7-13(15)9-14(8-12)18-16(19)20-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10,17H2,(H,18,19) |
Clé InChI |
MICAGYNPDOSGFE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(CC1C2N)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


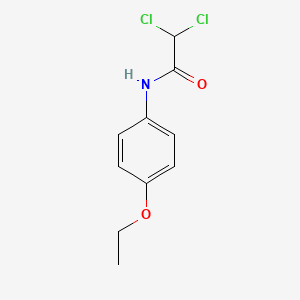
![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13918882.png)


![Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13918902.png)
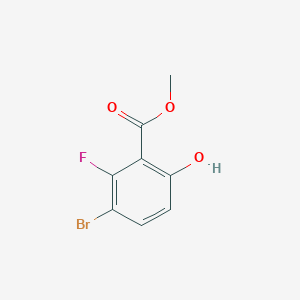
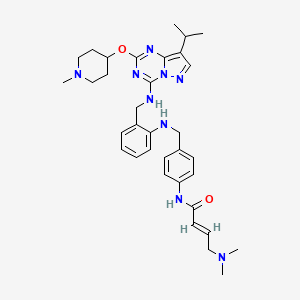
![3-Bromo-5,6-difluorobenzo[b]thiophene](/img/structure/B13918911.png)
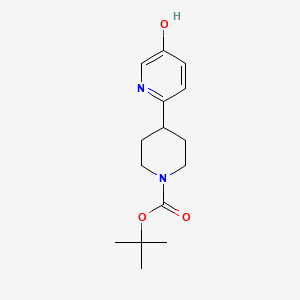
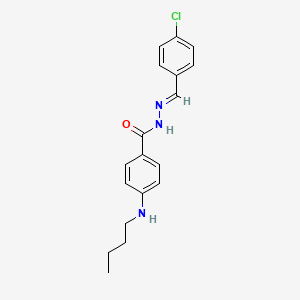

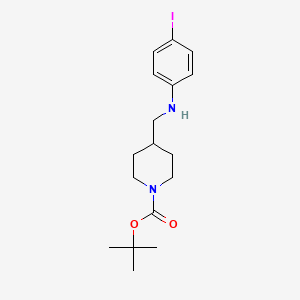

![4-Chloro-2-(methylthio)-1,5,6,7-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B13918948.png)
